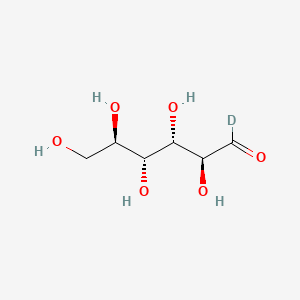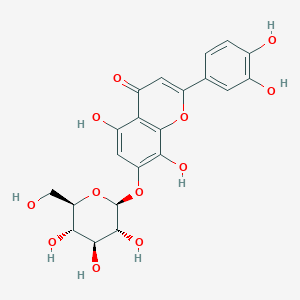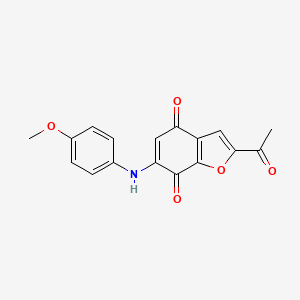
Stat3-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stat3-IN-10 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation of STAT3 has been implicated in numerous cancers, making it a promising target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-10 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents. Generally, the synthesis involves:
Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Coupling Reactions: The final product is obtained by coupling the core structure with specific substituents under controlled conditions, often using catalysts and solvents to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Stat3-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Stat3-IN-10 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.
Biology: Employed in cell-based assays to investigate the biological functions of STAT3 and its involvement in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with STAT3 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STAT3 pathway .
Wirkmechanismus
Stat3-IN-10 exerts its effects by inhibiting the STAT3 pathway. The mechanism involves:
Binding to STAT3: this compound binds to the STAT3 protein, preventing its activation and subsequent dimerization.
Inhibition of DNA Binding: By inhibiting STAT3 activation, this compound prevents STAT3 from binding to DNA and regulating gene expression.
Disruption of Signaling Pathways: The inhibition of STAT3 affects various downstream signaling pathways involved in cell growth, survival, and immune response
Vergleich Mit ähnlichen Verbindungen
Stat3-IN-10 is compared with other STAT3 inhibitors, such as:
Stattic: A non-peptidic small molecule inhibitor that targets the SH2 domain of STAT3.
S3I-201: A small molecule inhibitor that disrupts STAT3 dimerization.
BP-1-102: A cell-permeable inhibitor that targets the STAT3 DNA-binding domain
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting the STAT3 pathway. It has shown promising results in preclinical studies, demonstrating significant tumor inhibitory effects and potential for clinical applications .
Eigenschaften
Molekularformel |
C17H13NO5 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
2-acetyl-6-(4-methoxyanilino)-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C17H13NO5/c1-9(19)15-7-12-14(20)8-13(16(21)17(12)23-15)18-10-3-5-11(22-2)6-4-10/h3-8,18H,1-2H3 |
InChI-Schlüssel |
DKMJDBDFJFQKNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C(=CC2=O)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
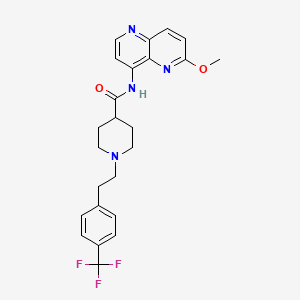

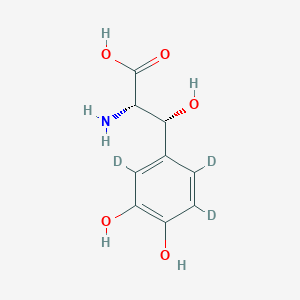
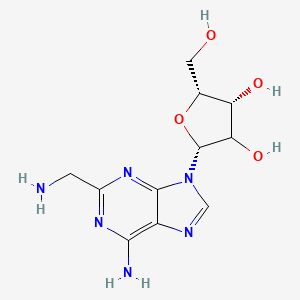

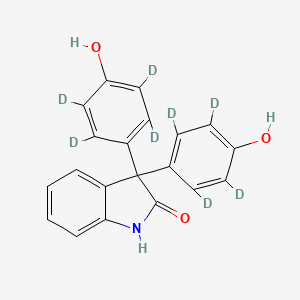
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)
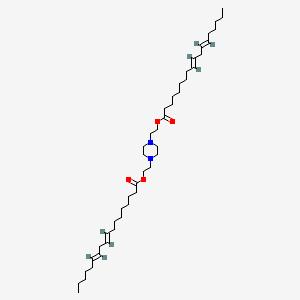
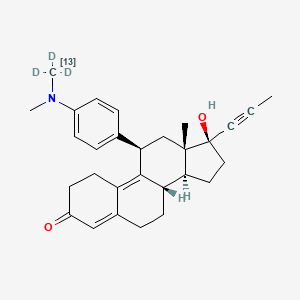
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
